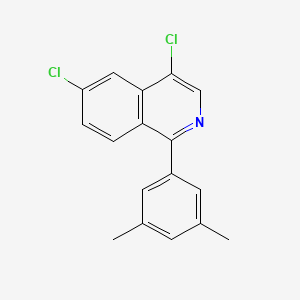
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . This compound is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 4,6-dichloroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to scale up the synthesis.
Chemical Reactions Analysis
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
Scientific Research Applications
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as :
4,6-Dichloro-1,3,5-triazin-2-yl-phenylcarbamoyl sulfamic acid: This compound also contains chlorine atoms and an aromatic ring but differs in its core structure and functional groups.
4,6-Dichloro-1,3,5-triazin-2-yl-thiocarbamic acid O-isopropyl ester: Similar in having chlorine atoms, this compound has different substituents and applications.
4,6-Dichloro-1,3,5-triazin-2-yl-carbonochloridimidic acid ethyl ester: Another related compound with chlorine atoms, used in different chemical reactions and applications.
Properties
Molecular Formula |
C17H13Cl2N |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3 |
InChI Key |
PUFUMWBNIQYDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



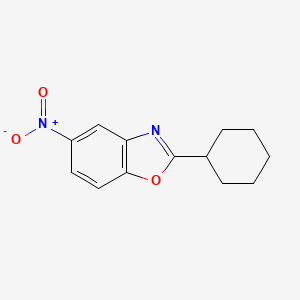

![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
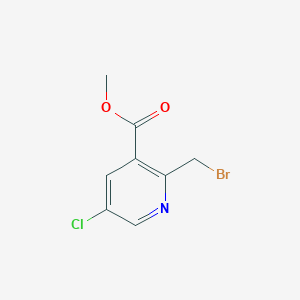
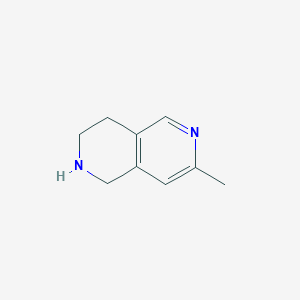
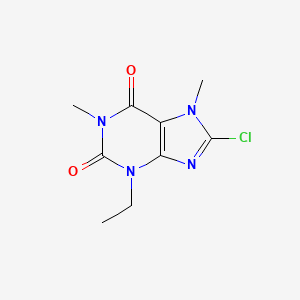
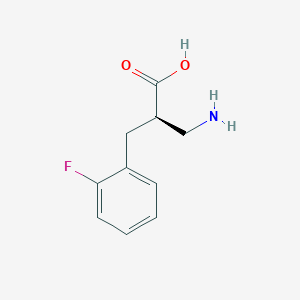
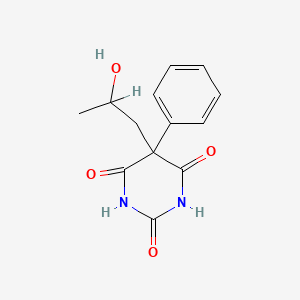
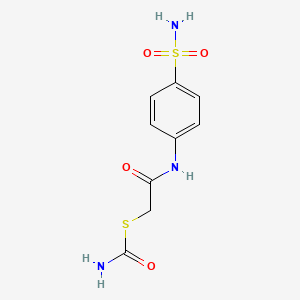
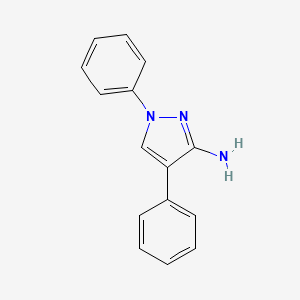
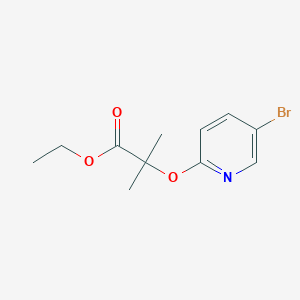
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
